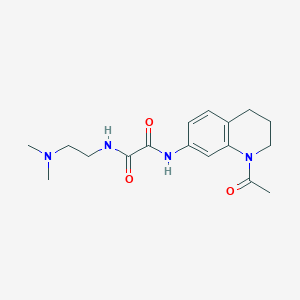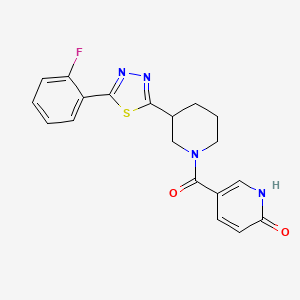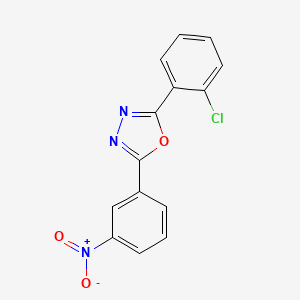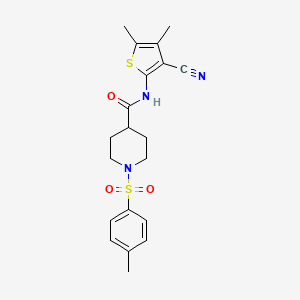
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroquinolin-7-yl group, which is a type of quinoline, a class of compounds that are often used in medicinal chemistry due to their pharmaceutical and biological activities . The compound also contains an acetyl group, a dimethylaminoethyl group, and an oxalamide group.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the acetyl and oxalamide groups could potentially influence its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The development of novel synthetic routes for tetrahydroquinoline derivatives and their analysis provides insights into the versatility of these compounds in chemical synthesis. Compounds similar to N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide have been studied for their synthetic pathways and the influence of various substituents on their chemical properties and reactivity (Wang et al., 2014).
Biological Activity
- Tetrahydroquinoline derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and fluorescent properties. The synthesis and evaluation of amino-substituted tetrahydroquinoline derivatives have shown significant antitumor activity and quantitative structure-activity relationships, highlighting the potential of tetrahydroquinoline structures in the development of new therapeutic agents (S. M. Sami et al., 1995).
Fluorescent Markers and Sensors
- Tetrahydroquinoline and its derivatives have been explored for their spectral properties and applications, such as in the development of fluorescent markers for biomedical applications. The investigation into the spectral properties of new benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones and their derivatives indicates their potential as effective light shifters with valuable properties for fluorescent marker development (N. Galunov et al., 2003).
Advanced Materials and Catalysis
- Research into tetrahydroquinoline derivatives has also extended to their use in catalysis and material science, such as in the synthesis of polyhydroquinoline derivatives through environmentally friendly methods. This highlights the compound's potential applications in creating novel materials and as catalysts in chemical reactions (A. Davoodnia et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(dimethylamino)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12(22)21-9-4-5-13-6-7-14(11-15(13)21)19-17(24)16(23)18-8-10-20(2)3/h6-7,11H,4-5,8-10H2,1-3H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDLQLJNTIBQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2685143.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2685148.png)
![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685149.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2685150.png)
![2-Fluorospiro[2.3]hexan-5-amine;hydrochloride](/img/structure/B2685151.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2685153.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2685155.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2685157.png)


![N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685165.png)
![7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685166.png)